molecular formula C9H10O2S B7805590 Ethyl 2-sulfanylbenzoate

Ethyl 2-sulfanylbenzoate

Cat. No.: B7805590
M. Wt: 182.24 g/mol
InChI Key: CAIKKJIIZHDMSX-UHFFFAOYSA-N
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Description

Ethyl 2-sulfanylbenzoate: is an organic compound with the molecular formula C₉H₁₀O₂S. It is also known as benzoic acid, 2-mercapto-, ethyl ester. This compound is characterized by the presence of a sulfanyl group attached to the benzene ring, making it a thioester derivative of benzoic acid. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-sulfanylbenzoate can be synthesized through several methods. One common method involves the reaction of benzoic acid with ethanethiol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:

C6H5COOH+C2H5SHC6H5COSC2H5\text{C}_6\text{H}_5\text{COOH} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{C}_6\text{H}_5\text{COSC}_2\text{H}_5 C6​H5​COOH+C2​H5​SH→C6​H5​COSC2​H5​

Properties

IUPAC Name

ethyl 2-sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKKJIIZHDMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure similar to that of Example I, a mixture of 50 g (0.32mole) of 2-mercaptobenzoic acid, 60 g (1.3 moles) of absolute ethanol, 200 ml. of benzene and 1.0 g of sulfuric acid (98%) was heated at refux for 28 hours and yielded ethyl 2-mercaptobenzoate: 23.3 g (40% yield); bp 99°-100°C/0.8 mm; mol. wt. 182:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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